molecular formula C11H13F3N4O2 B7450945 N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide

Cat. No.: B7450945
M. Wt: 290.24 g/mol
InChI Key: CLRLYIGYBQSKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrazole derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamoyl}ethyl)prop-2-enamide is unique due to its specific combination of the trifluoroethyl group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-(prop-2-enoylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O2/c1-2-9(19)15-4-3-10(20)17-8-5-16-18(6-8)7-11(12,13)14/h2,5-6H,1,3-4,7H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRLYIGYBQSKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CN(N=C1)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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